molecular formula C7H7N3S B2417219 1-Azido-3-(methylsulfanyl)benzene CAS No. 1809031-72-8

1-Azido-3-(methylsulfanyl)benzene

Cat. No.: B2417219
CAS No.: 1809031-72-8
M. Wt: 165.21
InChI Key: NMZGRGQYZPNPSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through various chemical reaction methods. Organic azides such as 1-Azido-3-(methylsulfanyl)benzene can be readily synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an azide (N3) group and a methylsulfanyl (CH3S) group attached to it.


Chemical Reactions Analysis

Organic azides are known for their reactivity in various chemical reactions. They are often used in the synthesis of various heterocycles . The azide group in these compounds can participate in a variety of reactions, including nucleophilic addition, cycloaddition reactions, and C-H amination .

Scientific Research Applications

Thermochemical and Computational Evaluation

1-Azido-3-(methylsulfanyl)benzene was part of a study focusing on the hazardous N-containing systems. This research involved the thorough examination of the exothermic decompositions of substituted aryl monoazides and diazides. The intrinsic molecular reactivity and decomposition pathways of these compounds, including this compound, were explored using various experimental techniques and theoretical models. The study aimed to understand the thermal behavior and propose the most likely decomposition pathways of the azides (Cardillo et al., 2008).

Synthesis and Application in Corrosion Inhibition

In another significant application, this compound was utilized in the synthesis of new 1,2,3-triazole derivatives. These derivatives were then tested for their potential as corrosion inhibitors for steel, showing the compound's relevance in the field of material science and engineering. The research underscored the importance of exploring the corrosion inhibiting properties of such compounds to enhance the durability and lifespan of metallic structures (Negrón-Silva et al., 2013).

Catalysis and Synthesis Enhancement

The compound has also played a role in catalysis. It was part of a study that developed a one-pot protocol for the synthesis of 1,2,3-triazoles, starting from alkenes and based on two click reactions. This research highlighted the versatility and importance of the methylsulfanyl group in synthetic transformations, demonstrating the compound's utility in complex chemical syntheses (Alonso et al., 2013).

Properties

IUPAC Name

1-azido-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZGRGQYZPNPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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